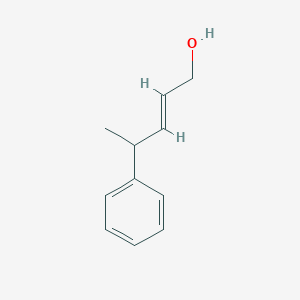

4-Phenyl-2-pentene-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(E)-4-phenylpent-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3/b6-5+ |

InChI Key |

CMJCGBDPPLVSOH-AATRIKPKSA-N |

Isomeric SMILES |

CC(/C=C/CO)C1=CC=CC=C1 |

Canonical SMILES |

CC(C=CCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 4 Phenyl 2 Pentene 1 Ol

Established Synthetic Routes and Strategies

Palladium-catalyzed isomerization of allylic alcohols presents an atom-economical method for the synthesis of more stable olefin isomers. nih.gov This transformation typically proceeds through a "chain-walking" process, which involves a series of migratory insertion and β-hydride elimination steps. acs.org The catalyst generally does not dissociate from the substrate during the isomerization of allylic alcohols. acs.org The starting material for the synthesis of 4-phenyl-2-pentene-1-ol via this route would be a constitutional isomer, such as 4-phenyl-1-penten-3-ol.

The efficacy of palladium-catalyzed double bond migration is highly dependent on the choice of the palladium precursor and the ancillary ligands. Common palladium sources include Pd(OAc)₂, [Pd(allyl)Cl]₂, and Pd(nbd)Cl₂ (nbd = norbornadiene). caltech.edunih.gov The ligand plays a crucial role in modulating the activity and selectivity of the catalyst. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are frequently employed.

Optimization of the catalytic system involves screening various ligands, solvents, and reaction temperatures to maximize the yield of the desired isomer and minimize side reactions. For instance, the choice of solvent can influence catalyst solubility and stability. Non-polar solvents like toluene (B28343) or ethereal solvents such as THF are commonly used. Additives can also play a significant role; for example, the presence of a co-catalyst or a specific counterion can affect the reaction rate and selectivity. rsc.org

| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield of Isomerized Product (%) | Regioselectivity (linear:branched) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | 12 | 75 | 90:10 |

| 2 | [Pd(allyl)Cl]₂ (2.5) | dppe (5) | THF | 60 | 8 | 85 | 95:5 |

| 3 | Pd(nbd)Cl₂ (5) | (-)-sparteine (10) | CHCl₃ | 23 | 24 | 60 | 80:20 |

| 4 | Pd(OAc)₂ (5) | dppf (10) | Dioxane | 100 | 6 | 92 | 98:2 |

Controlling the regioselectivity and stereoselectivity of the double bond migration is paramount for the successful synthesis of this compound. The regioselectivity, which dictates the final position of the double bond, is influenced by both steric and electronic factors of the substrate and the catalyst system. In the case of aryl-substituted substrates, a "memory effect" can be observed, where the regioselectivity is influenced by the starting geometry of the substrate due to the formation of an asymmetric π-allyl complex. nih.gov Generally, terminal π-allyl palladium complexes are preferentially attacked at the least hindered position, leading to the formation of linear products. nih.govacs.org

Stereoselectivity, particularly the E/Z configuration of the newly formed double bond, is also a critical aspect. The geometry of the nucleophile and the distortion of the palladium complex during the bond-forming event can determine the Z/E selectivity. snnu.edu.cn For many palladium-catalyzed allylic functionalizations, the formation of the thermodynamically more stable trans isomer is favored. acs.org The use of chiral ligands can be employed to induce enantioselectivity in such transformations, although this is more common in allylic substitution reactions rather than simple isomerizations. snnu.edu.cnmasterorganicchemistry.com

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and can be effectively utilized for the synthesis of olefinic alcohols through the ring-opening of epoxides. operachem.comacs.org This method involves the nucleophilic attack of a Grignard reagent on an epoxide ring, leading to the formation of an alcohol after an acidic workup. operachem.com

The synthesis of this compound via this route would involve the reaction of phenylmagnesium bromide (PhMgBr) with a suitable epoxide precursor, such as 2-methyl-2-vinyloxirane (B167661). The reaction proceeds via an S(_N)2-like mechanism where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. operachem.comacs.org

The regioselectivity of the attack is a key consideration. In reactions with strong nucleophiles like Grignard reagents under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide. operachem.comorganicchemistrytutor.com This backside attack leads to an inversion of the configuration at the carbon center being attacked. operachem.comacs.org The initial product is a magnesium alkoxide, which is then protonated during an aqueous acidic workup to yield the final alcohol. operachem.com

The yield and selectivity of the Grignard addition to an epoxide can be influenced by several factors, including the structure of the epoxide, the nature of the Grignard reagent, the solvent, and the reaction temperature. The choice of the epoxide is crucial for achieving the desired regioselectivity and, consequently, a high yield of the target product. organicchemistrytutor.com For the synthesis of this compound, the attack of phenylmagnesium bromide on the less substituted carbon of 2-methyl-2-vinyloxirane would be the desired pathway.

| Entry | Epoxide Substrate | Grignard Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Desired Alcohol (%) | Diastereoselectivity (if applicable) |

|---|---|---|---|---|---|---|---|

| 1 | 2-methyl-2-vinyloxirane | PhMgBr (1.2) | THF | 0 to rt | 4 | 88 | N/A |

| 2 | (R)-2-methyl-2-vinyloxirane | PhMgBr (1.2) | Diethyl Ether | -20 to rt | 6 | 85 | >95:5 (inversion) |

| 3 | 2-ethyl-2-vinyloxirane | PhMgBr (1.5) | THF | 0 | 3 | 82 | N/A |

| 4 | (S)-2-methyl-2-vinyloxirane | PhMgBr (1.2) | THF | 0 to rt | 4 | 87 | >95:5 (inversion) |

Acid-Catalyzed Hydration of Alkyne Precursors

The synthesis of an alcohol from an alkyne precursor via a method described as "acid-catalyzed hydration" is not a direct single-step process. The acid-catalyzed hydration of alkynes characteristically yields ketone or aldehyde products through the formation of an unstable enol intermediate which rapidly tautomerizes. chemistrysteps.comlibretexts.orgopenochem.orgpearson.commasterorganicchemistry.comchemistrysteps.com Therefore, the conversion of an alkyne to this compound would necessitate a two-step sequence involving an initial hydration to the corresponding ketone, followed by a reduction of the carbonyl group.

For the synthesis of this compound, a potential alkyne precursor would be 4-phenyl-1-pentyne. The first step in the synthetic sequence is the acid-catalyzed hydration of this terminal alkyne. This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid (H₂SO₄), and a mercury(II) salt catalyst, like mercury(II) sulfate (B86663) (HgSO₄), in an aqueous medium. libretexts.orgchemistrysteps.com The reaction proceeds with Markovnikov regioselectivity, meaning the hydroxyl group of the intermediate enol adds to the more substituted carbon of the alkyne. chemistrysteps.com This enol then tautomerizes to the more stable keto form.

In the case of 4-phenyl-1-pentyne, the hydration would yield 4-phenyl-2-pentanone. The reaction conditions and expected product distribution are summarized in the table below.

Table 1: Reaction Conditions for Acid-Catalyzed Hydration of 4-Phenyl-1-pentyne

| Parameter | Condition | Product | Yield |

|---|---|---|---|

| Alkyne | 4-phenyl-1-pentyne | 4-phenyl-2-pentanone | High |

| Catalyst | H₂SO₄, HgSO₄ | ||

| Solvent | Water | ||

| Temperature | Typically elevated |

The second step would be the reduction of the resulting 4-phenyl-2-pentanone to the desired this compound. However, this reduction would yield a saturated alcohol, 4-phenyl-2-pentanol. To obtain the target unsaturated alcohol, the starting material would need to be an enone, which could be synthesized through other methods. If the intention is to produce this compound, an alternative precursor such as 4-phenyl-2-penten-1-one would be required for the reduction step.

Wittig Olefination in Synthesis of Related Unsaturated Alcohols

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction can be adapted for the synthesis of unsaturated alcohols. One plausible approach to synthesize a related unsaturated alcohol would involve the reaction of an aldehyde with a phosphorus ylide that contains a protected hydroxyl group, or by reacting a carbonyl compound with an appropriate ylide to form an α,β-unsaturated aldehyde or ketone, which is then subsequently reduced to the allylic alcohol.

For instance, the synthesis of an unsaturated alcohol can be achieved by reacting an aldehyde, such as 3-phenylbutanal, with a Wittig reagent like (hydroxymethyl)triphenylphosphonium halide. The ylide is generated in situ by treating the phosphonium salt with a strong base. The reaction would proceed as follows:

Ylide Formation: (Hydroxymethyl)triphenylphosphonium halide is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

Olefination: The ylide reacts with the aldehyde (3-phenylbutanal) to form an oxaphosphetane intermediate, which then collapses to yield the desired unsaturated alcohol and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Table 2: Plausible Wittig Reaction for Synthesis of an Unsaturated Alcohol

| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonium Salt) | Base | Product | Stereochemistry |

|---|---|---|---|---|

| 3-Phenylbutanal | (Hydroxymethyl)triphenylphosphonium bromide | n-Butyllithium | This compound | Mixture of (E) and (Z) isomers, depending on conditions |

Enzymatic Resolution for Enantiopure Synthesis

The synthesis of enantiomerically pure compounds is of great importance, particularly in the pharmaceutical industry. Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. For chiral alcohols like this compound, lipase-catalyzed transesterification is a commonly employed method. nih.gov

Lipases are enzymes that catalyze the hydrolysis of esters. In organic solvents, they can be used to catalyze the reverse reaction, transesterification. In a kinetic resolution, one enantiomer of a racemic alcohol reacts faster with an acyl donor in the presence of a lipase (B570770) than the other enantiomer. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.

A frequently used and highly effective lipase for the resolution of secondary allylic alcohols is Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435. nih.gov The reaction is typically carried out in a non-polar organic solvent with an acyl donor like vinyl acetate (B1210297).

Table 3: Typical Conditions for Lipase-Catalyzed Kinetic Resolution

| Parameter | Condition |

|---|---|

| Substrate | Racemic this compound |

| Enzyme | Candida antarctica lipase B (immobilized) |

| Acyl Donor | Vinyl acetate |

| Solvent | Hexane or other non-polar organic solvent |

| Temperature | Room temperature to 40°C |

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted substrate. Enantiomeric excess is a measure of the purity of an enantiomer in a mixture and is defined as the absolute difference between the mole fractions of the two enantiomers.

The separation of the resulting enantioenriched alcohol and ester is typically achieved by standard chromatographic techniques such as column chromatography. The determination of the enantiomeric excess of the separated products is commonly performed using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). acs.orgchromatographyonline.comchiraltech.comnih.govnih.gov These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Stereocontrolled Synthesis of this compound

The stereocontrolled synthesis of this compound aims to produce a single enantiomer of the desired stereoisomer directly, rather than separating a racemic mixture. A common strategy for this is the asymmetric reduction of a prochiral ketone precursor, 4-phenyl-2-penten-1-one.

This can be achieved using chiral reducing agents or through catalytic asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) reducing agent, is a well-established method for the enantioselective reduction of ketones to alcohols. acs.org The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed.

Table 4: Asymmetric Reduction for Stereocontrolled Synthesis

| Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-phenyl-2-penten-1-one | (R)- or (S)-CBS catalyst | Borane (BH₃) | (R)- or (S)-4-Phenyl-2-pentene-1-ol | Typically high (>90%) |

This method provides a direct route to the enantiomerically enriched target molecule, often with high selectivity and yield.

Enantioselective Approaches Utilizing Chiral Catalysts

The enantioselective synthesis of this compound involves the use of chiral catalysts to control the formation of a specific enantiomer. These catalysts create a chiral environment that directs the reaction pathway, leading to a product with high enantiomeric excess (e.e.).

Prominent strategies often involve the asymmetric reduction of a corresponding ketone or the enantioselective addition of a nucleophile to an aldehyde. Chiral ligands, particularly those based on phosphines, play a crucial role in asymmetric catalysis. nih.gov The precise control over the chiral environment afforded by these catalysts is essential for achieving the desired selectivity and activity in the synthesis. nih.gov

For instance, the use of BINOL-derived chiral N-phosphoramide (NPA) catalysts has been effective in polyene cyclizations, where an ion pair between an iminium ion and the chiral counter anion of the catalyst dictates the stereochemistry. sci-hub.se While not directly applied to this compound in the provided search results, this principle of ion-pair-directed stereocontrol is a relevant concept in enantioselective catalysis. The optimization of reaction conditions, such as temperature, can significantly influence the enantioselectivity of such transformations. sci-hub.se

Another approach involves the use of biocatalysts, such as engineered hemoproteins, for asymmetric carbene N-H insertion reactions to synthesize chiral amines. rochester.edu This highlights the potential of biocatalysis in achieving high stereoinduction through modification of the chiral environment around a metal cofactor. rochester.edu

The development of novel axially chiral ligands is also an active area of research. chemrxiv.orgresearchgate.net For example, newly designed axially chiral biphenyl (B1667301) ligands have been evaluated in the asymmetric addition of alkynes to aldehydes, a reaction type that can produce chiral propargylic alcohols, which are structurally related to allylic alcohols. chemrxiv.org

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis

| Catalyst/Ligand Type | Reaction Type | Key Features |

|---|---|---|

| Chiral Phosphine Ligands | Asymmetric Allylic Alkylation | Strong coordination with transition metals, acceleration of catalytic reactions. |

| BINOL-derived N-phosphoramide (NPA) | Enantioselective Polyene Cyclization | Ion-pair formation controls stereochemistry. |

| Engineered Hemoproteins | Asymmetric Carbene N-H Insertion | Tunable chiral environment around a heme cofactor. |

| Axially Chiral Biphenyl Ligands | Asymmetric Alkyne Addition to Aldehydes | Adjustable steric and electronic properties for high enantioselectivity. |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis of this compound aims to control the relative stereochemistry of the two chiral centers in the molecule, leading to the preferential formation of either the syn or anti diastereomer. This is often achieved by employing substrate control, reagent control, or catalyst control.

One common strategy involves the stereoselective reduction of a ketone precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, chelation-controlled reductions can favor the formation of the syn diastereomer, while non-chelating conditions may lead to the anti product.

Another powerful method is the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. The inherent chirality of the substrate can direct the incoming nucleophile to one face of the carbonyl group, resulting in a diastereomerically enriched product.

The Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of an acid, is a methodology that can yield high stereoselectivities due to the equatorial disposition of substituents in chairlike transition states. nih.gov While the search results describe this for dihydropyrane synthesis, the underlying principles of stereocontrol in cyclic transition states are broadly applicable.

Furthermore, tandem reactions can be designed to achieve high diastereoselectivity. For instance, intermolecular photocyclizations have been reported to proceed with regio- and diastereoselectivity, which is determined by the stereochemical course of the intersystem crossing process of triplet 1,n-biradicals. researchgate.net

Asymmetric Allylation Reactions in Stereoselective Formation

Asymmetric allylation reactions are a direct and efficient method for the stereoselective synthesis of homoallylic alcohols like this compound. These reactions typically involve the addition of an allylmetal reagent to an aldehyde in the presence of a chiral ligand or catalyst.

A well-established method is the Brown allylation, which utilizes B-allyldiisopinocampheylborane. harvard.edu This reagent, derived from readily available α-pinene, reacts with aldehydes through a chair-like transition state where the aldehyde's R group occupies an equatorial position to minimize steric interactions. harvard.edu The diastereofacial selectivity of this reagent is often high enough to override any inherent facial preference of the aldehyde. harvard.edu

Another notable example is the iridium-catalyzed asymmetric allylation. In this system, an iridium(I) catalyst, in conjunction with a chiral ligand such as (S)-SEGPHOS, can catalyze the addition of an allyl acetate to an aldehyde. harvard.edu The reaction proceeds through a six-membered chair-like transition state to generate an iridium(III) alkoxide intermediate. harvard.edu These reactions can achieve high yields, excellent enantioselectivities (up to 98% e.e.), and good diastereoselectivities. harvard.edu

The stereochemical outcome of these reactions is often dependent on the specific catalyst system, the nature of the substrates, and the reaction conditions. For instance, in some asymmetric crotylation reactions, couplings of aldehydes display higher diastereoselectivities than those of alcohols. harvard.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. nih.govrroij.comsemanticscholar.orgresearchgate.netnih.gov This involves considering factors such as atom economy, the use of safer solvents, and the development of catalytic methods.

Sustainable Catalysis and Catalyst Recycling

Sustainable catalysis is a cornerstone of green chemistry, emphasizing the use of catalysts that are efficient, selective, and recyclable. mdpi.commdpi.com For the synthesis of this compound, this could involve the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, minimizing waste. mdpi.com

For instance, copper molybdate (B1676688) has been demonstrated as a stable and recyclable heterogeneous catalyst for the esterification of levulinic acid, showcasing the potential of such materials in green synthesis. mdpi.com Similarly, coordination polymers have been developed as efficient and recyclable heterogeneous catalysts for the mild oxidation of α-pinene, a renewable feedstock. rsc.org These examples highlight the potential for developing similar recyclable catalytic systems for the synthesis of this compound.

Biocatalysis, using enzymes, also aligns with the principles of sustainable catalysis. mdpi.com Enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. mdpi.com

Solvent-Free Reaction Systems

One of the twelve principles of green chemistry is to make the use of auxiliary substances like solvents unnecessary or innocuous whenever possible. nih.gov Solvent-free, or solid-state, reactions can lead to improved efficiency, easier purification, and reduced environmental impact.

While specific examples of solvent-free synthesis for this compound were not found in the provided search results, this remains a key goal in green chemistry. The development of synthetic methods that can proceed neat or in greener solvents, such as water or supercritical fluids, would be a significant advancement.

Atom-Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Addition reactions, such as the allylation reactions discussed previously, are inherently more atom-economical than substitution or elimination reactions, as they involve the combination of two or more molecules to form a single product with no byproducts. By choosing synthetic routes that prioritize addition and cycloaddition reactions, the atom economy for the synthesis of this compound can be significantly improved.

Catalytic reactions are also superior to stoichiometric ones in terms of atom economy, as the catalyst is not consumed in the reaction and can theoretically facilitate the conversion of an unlimited amount of starting material. nih.gov

Mechanistic Elucidation of Formation Reactions

The predominant method for synthesizing this compound involves the 1,2-addition of an organometallic reagent to an α,β-unsaturated aldehyde. Two primary pathways are the reaction of a phenyl-containing nucleophile with crotonaldehyde (B89634) or the reaction of a vinyl nucleophile with acetophenone. The mechanistic intricacies of these reactions, particularly the competition between 1,2- and 1,4-addition, are of significant interest. For the synthesis of this compound, the 1,2-addition pathway is the desired route. Strong, hard nucleophiles such as organolithium and Grignard reagents generally favor 1,2-addition, which is kinetically controlled and irreversible. libretexts.orglibretexts.org

The direct observation and characterization of reaction intermediates are paramount for mapping the reaction pathway. In the context of organometallic additions to carbonyl compounds, the primary intermediates are metal alkoxides, which are formed upon the nucleophilic attack on the carbonyl carbon. While direct spectroscopic data for the intermediate in the synthesis of this compound is not extensively documented, analogies can be drawn from studies on similar systems, such as the addition of phenyllithium (B1222949) to α,β-unsaturated aldehydes like cinnamaldehyde. arkat-usa.org

Spectroscopic Characterization of Analogous Intermediates:

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of organolithium reagents and their reaction intermediates. nih.gov Studies on the addition of sulfur-substituted organolithium reagents to enals have utilized multinuclear NMR to provide quantitative information on the ratio of contact ion pairs (CIP) and solvent-separated ion pairs (SIP) in solution. nih.govresearchgate.net The nature of these ion pairs can significantly influence the regioselectivity of the addition. nih.govresearchgate.net

For instance, in the reaction of phenyllithium with cinnamaldehyde, a close analog, the initial product of 1,2-addition is a lithium alkoxide intermediate. This intermediate can be observed at low temperatures before quenching with an acid to yield the final alcohol product. The spectroscopic signature of such an intermediate would be expected to show a shift in the signals corresponding to the vinyl and phenyl protons, as well as the appearance of a new signal for the lithiated oxygen-bearing carbon.

Table 1: Expected Spectroscopic Shifts for the Lithium Alkoxide Intermediate of this compound

| Nucleus | Expected Chemical Shift (ppm) of Intermediate | Rationale for Shift (compared to final alcohol) |

| ¹H (CH-O-Li) | Downfield shift | The electron-withdrawing effect of the O-Li bond deshields the adjacent proton. |

| ¹³C (CH-O-Li) | Upfield shift | The carbon atom is shielded due to the ionic character of the C-O-Li bond. |

| ⁷Li | Characteristic shift | The chemical shift of ⁷Li is sensitive to the aggregation state and solvation of the organolithium species. |

This table is illustrative and based on general principles of NMR spectroscopy of organolithium compounds.

The reaction pathway can be further elucidated by trapping experiments. For example, quenching the reaction mixture with a deuterated source like D₂O before the final acidic workup can provide information about the location of the negative charge in the intermediate. arkat-usa.org

The rate-determining step in the 1,2-addition of organometallic reagents to carbonyls is the nucleophilic attack on the carbonyl carbon. libretexts.orglibretexts.org Understanding the geometry and energy of the transition state for this step is key to explaining the stereoselectivity and reactivity of the reaction.

Computational Models of Transition States:

Due to the transient nature of transition states, their direct experimental observation is challenging. Therefore, computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to model the transition state structure. For Grignard additions to carbonyl compounds, theoretical studies have been conducted on model systems to identify the stationary points on the potential energy surface. researchgate.net These calculations help in determining the geometry, vibrational frequencies, and electronic structure of the transition state. researchgate.net

A common model for the transition state of a 1,2-addition involves a four- or six-membered cyclic arrangement, depending on the aggregation state of the organometallic reagent and the presence of coordinating solvent molecules. In a simplified model for the addition of a Grignard reagent (R-MgX) to a carbonyl, the magnesium atom coordinates to the carbonyl oxygen, forming a cyclic transition state. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Table 2: Key Geometric Parameters of a Postulated Transition State for Phenylmagnesium Bromide Addition to Crotonaldehyde

| Parameter | Description | Expected Trend in Transition State |

| C(carbonyl)-C(phenyl) distance | The forming bond | Significantly shorter than the van der Waals radii but longer than a typical C-C single bond. |

| C=O bond length | The reacting carbonyl bond | Elongated compared to the ground state of the aldehyde. |

| Mg-O distance | Coordination of the Lewis acid | A short distance indicating strong coordination. |

| C-Mg bond length | The breaking bond in the Grignard reagent | Elongated compared to the ground state of the Grignard reagent. |

This table is based on theoretical models of Grignard additions to carbonyls.

The energy barrier of this transition state determines the reaction rate. Factors that stabilize the transition state, such as favorable orbital overlap and electrostatic interactions, will lower the activation energy and accelerate the reaction. The steric hindrance between the substituents on the nucleophile and the aldehyde can significantly impact the energy of the transition state and thus the stereochemical outcome of the reaction.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step. wikipedia.orgprinceton.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

Primary and Secondary KIEs:

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the 1,2-addition of an organometallic reagent to a carbonyl, a primary KIE would not be expected for hydrogen isotopes unless a C-H bond is directly involved in the rate-determining step, which is not the case in the main bond-forming event.

However, secondary KIEs, where the isotopically substituted atom is not directly involved in bond breaking or formation, can provide valuable information about changes in hybridization at the reaction center. princeton.eduwpmucdn.comacs.org In the addition to a carbonyl group, the carbonyl carbon changes its hybridization from sp² to sp³. wpmucdn.com

Table 3: Expected Secondary Kinetic Isotope Effects for the Addition of a Phenyl Nucleophile to Crotonaldehyde

| Isotopic Substitution | Position of Isotope | Expected KIE (k_H/k_D) | Interpretation |

| Deuterium (B1214612) | At the carbonyl carbon of crotonaldehyde | Inverse (k_H/k_D < 1) | The change in hybridization from sp² to a more sterically crowded sp³ in the transition state leads to an increase in the vibrational frequency of the C-H(D) bending mode, resulting in an inverse KIE. princeton.eduwpmucdn.com |

| Deuterium | At the α-carbon of the phenyl nucleophile | Normal (k_H/k_D > 1) | If there is significant rehybridization or hyperconjugative stabilization involving this position in the transition state, a small normal KIE might be observed. |

The expected KIE values are qualitative and based on established principles of secondary kinetic isotope effects in carbonyl addition reactions.

An inverse secondary deuterium KIE (k_H/k_D < 1) at the carbonyl carbon would provide strong evidence for the nucleophilic attack at this carbon being the rate-determining step, as it reflects the sp² to sp³ rehybridization in the transition state. princeton.eduwpmucdn.com Conversely, the absence of a significant KIE would suggest that another step, such as the formation of the organometallic reagent or a subsequent rearrangement, is rate-limiting. Studies on the addition of allyl reagents to benzaldehyde (B42025) have shown inverse secondary deuterium kinetic isotope effects, supporting a transition state with substantial C-C bond formation. acs.org

Chemical Reactivity and Transformation Pathways of 4 Phenyl 2 Pentene 1 Ol

Reactions Involving the Olefinic Moiety

The carbon-carbon double bond in 4-phenyl-2-pentene-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. The presence of the adjacent allylic hydroxyl group can significantly influence the stereochemical outcome of these reactions.

The reduction of the double bond in allylic alcohols like this compound can be achieved with high stereocontrol, leading to the formation of chiral saturated alcohols.

One powerful strategy is the iridium-catalyzed asymmetric hydrogenation. This method can proceed via a dynamic kinetic resolution (DKR), where both enantiomers of a racemic starting material are converted into a single enantiomeric product with high diastereoselectivity and enantioselectivity. researchgate.net For this compound, this would involve the reduction of the alkene to yield 4-phenyl-pentan-1-ol with two new stereocenters. The mechanism is believed to involve cleavage and reformation of the carbon-oxygen bond, allowing for racemization of the starting material. researchgate.net

Another approach is transfer hydrogenation, which utilizes a hydrogen donor in the presence of a transition metal catalyst. An iron-catalyzed transfer hydrogenation using isopropanol (B130326) as the hydrogen source has been reported for a variety of allylic alcohols. nih.govacs.org This method is operationally simple and employs a bench-stable iron(0) carbonyl complex as a precatalyst. nih.govacs.org

| Catalyst System | Reductant | Key Features | Potential Product from this compound |

| Iridium-N,P-ligand complex | H₂ | Dynamic kinetic resolution, high diastereoselectivity and enantioselectivity researchgate.net | Enantioenriched 4-phenyl-pentan-1-ol |

| (Cyclopentadienone)iron(0) carbonyl complex / K₂CO₃ | Isopropanol | Operationally simple, uses earth-abundant metal nih.govacs.org | 4-phenyl-pentan-1-ol |

| Palladium or Platinum Nanoparticles | H₂ | Pd NPs are more active but can lead to isomerization and aldehyde formation. Pt NPs favor the formation of saturated alcohols. rsc.org | 4-phenyl-pentan-1-ol (with potential byproducts) |

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions.

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to alkenes is a fundamental organic transformation. libretexts.org In the case of allylic alcohols, the reaction can proceed via a radical mechanism, particularly when low concentrations of the halogen are used, leading to substitution at the allylic position. ucalgary.calibretexts.org This is known as allylic halogenation. The stability of the resulting allylic radical, which is resonance-stabilized, favors this pathway. ucalgary.ca Reagents such as N-bromosuccinimide (NBS) are commonly used to provide a low, constant concentration of Br₂ for selective allylic bromination. ucalgary.calibretexts.org

Alternatively, under conditions that favor an ionic mechanism (high halogen concentration), electrophilic addition across the double bond occurs, leading to the formation of a dihalide or a halohydrin. libretexts.orglibretexts.org The regioselectivity of hydrohalogenation is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation intermediate.

| Reagent | Conditions | Predominant Reaction Type | Potential Product from this compound |

| NBS, light/heat | Low [Br₂] | Radical Allylic Substitution | 5-bromo-4-phenyl-2-penten-1-ol and 3-bromo-4-phenyl-1-penten-1-ol |

| Br₂ | High [Br₂] | Electrophilic Addition | 2,3-dibromo-4-phenyl-pentan-1-ol |

| HBr | - | Electrophilic Addition | 3-bromo-4-phenyl-pentan-1-ol |

Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), is a key transformation for alkenes. For allylic alcohols like this compound, the hydroxyl group can direct the stereochemical outcome of the epoxidation.

The Sharpless asymmetric epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide as the oxidant. wikipedia.orgorganic-chemistry.org The choice of the L-(+)- or D-(-)-DET ligand determines the stereochemistry of the resulting epoxide with high predictability. libretexts.org This method is widely used in the synthesis of complex chiral molecules. wikipedia.org

More recently, a titanium salalen complex has been reported for the highly syn-selective epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov This provides a complementary method to the Sharpless epoxidation, which typically yields anti-epoxy alcohols from chiral secondary allylic alcohols. nih.gov

| Reagent System | Key Features | Stereochemical Outcome | Potential Product from this compound |

| Ti(O-iPr)₄, (+)- or (-)-DET, t-BuOOH | Highly enantioselective, predictable stereochemistry wikipedia.orglibretexts.orgorganic-chemistry.org | Enantioenriched anti- or syn-epoxy alcohol | Enantioenriched (2R,3S,4S/R)- or (2S,3R,4S/R)-4-phenyl-2,3-epoxypentan-1-ol |

| Titanium salalen complex, H₂O₂ | Highly syn-selective for terminal allylic alcohols nih.gov | syn-epoxy alcohol | (2S,3R,4S/R)- or (2R,3S,4S/R)-4-phenyl-2,3-epoxypentan-1-ol |

| m-CPBA | Directed by the allylic hydroxyl group | syn-diastereomer favored | Diastereomeric mixture of 4-phenyl-2,3-epoxypentan-1-ols |

The double bond of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, so the hydroxyl group itself does not strongly activate the double bond for this reaction. However, allylic alcohols can be precursors to more reactive dienophiles. acs.org The stereochemistry of the cycloaddition can be influenced by the allylic stereocenter. nih.gov

In some cases, allylic alcohols can participate in formal [4+1] cycloaddition reactions with photogenerated siloxycarbenes to form functionalized cyclopentenes. acs.org

| Reaction Type | Reactant Partner | Key Features | Potential Product from this compound |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Forms a six-membered ring wikipedia.orgorganic-chemistry.orgsigmaaldrich.com | Substituted cyclohexene (B86901) derivative |

| Formal [4+1] Cycloaddition | Photogenerated Siloxycarbene | Forms a functionalized cyclopentene (B43876) ring acs.org | Substituted cyclopentene derivative |

Electrophilic Addition Reactions to the Double Bond

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle that can be converted into other functional groups, enabling a wide range of synthetic possibilities. fiveable.me

A common transformation is the conversion of the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. ub.eduvanderbilt.edu The formation of a sulfonate ester proceeds with retention of configuration at the carbon bearing the oxygen. ub.edu These activated intermediates can then undergo nucleophilic substitution reactions. For example, reaction with a halide source can produce the corresponding alkyl halide with inversion of configuration if the reaction proceeds via an Sₙ2 mechanism. ub.edu

Direct conversion of the alcohol to an alkyl halide can be achieved using various reagents. For instance, thionyl chloride (SOCl₂) can be used to form alkyl chlorides, and phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides. ub.edu

| Reagent | Product Functional Group | Mechanism | Stereochemistry |

| TsCl, pyridine (B92270) | Tosylate | Nucleophilic substitution at sulfur | Retention at carbon |

| MsCl, Et₃N | Mesylate | Nucleophilic substitution at sulfur | Retention at carbon |

| PBr₃ | Alkyl Bromide | Sₙ2 | Inversion |

| SOCl₂ | Alkyl Chloride | Sₙi or Sₙ2 | Retention (Sₙi) or Inversion (Sₙ2) |

| Ph₃P, CCl₄ | Alkyl Chloride | Appel Reaction | Inversion |

Oxidation Reactions to Carbonyl Compounds (Aldehydes/Ketones)

The primary allylic alcohol moiety in this compound can be readily oxidized to the corresponding α,β-unsaturated aldehyde, 4-phenyl-2-pentenal. The key challenge in this transformation is the selective oxidation of the alcohol without affecting the alkene or the benzylic position. nih.gov

A variety of reagents have been developed for the mild and selective oxidation of allylic alcohols. nih.gov The choice of oxidant is crucial to prevent over-oxidation to a carboxylic acid or undesired side reactions.

Common and effective reagents for this transformation include:

**Manganese Dioxide (MnO₂) **: Activated manganese dioxide is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. youtube.com The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. Its primary advantage is its high chemoselectivity, leaving simple aliphatic alcohols and other functional groups untouched. youtube.com However, it often requires a large excess of the reagent. nih.govyoutube.com

Chromium-Based Reagents :

Pyridinium Chlorochromate (PCC) : PCC is a milder chromium-based oxidant that efficiently converts primary alcohols to aldehydes in non-aqueous solvents like dichloromethane (CH₂Cl₂). vanderbilt.edu It is known for its ability to halt the oxidation at the aldehyde stage and is widely used for oxidizing allylic alcohols. vanderbilt.edustackexchange.com

Pyridinium Dichromate (PDC) : Similar to PCC, PDC is effective for oxidizing primary allylic alcohols to α,β-unsaturated aldehydes when used in dichloromethane. vanderbilt.edu In a different solvent, such as dimethylformamide (DMF), it can oxidize primary alcohols to carboxylic acids. vanderbilt.edu

Jones Reagent (CrO₃ in acetone/H₂SO₄) : While often associated with the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids, the Jones reagent can be used for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes in high yields under carefully controlled conditions. organic-chemistry.org

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : A protocol utilizing catalytic quantities of DDQ with manganese(III) acetate (B1210297) as a co-oxidant provides a highly chemoselective method for oxidizing allylic alcohols. nih.gov This system is noted for its rapid reaction times and high yields, showing a significant preference for allylic alcohols over benzylic ones. nih.gov

Selective Oxidation Reagents for this compound

| Reagent | Typical Conditions | Key Advantages | Expected Product |

|---|---|---|---|

| Activated Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Room Temperature | High chemoselectivity for allylic/benzylic alcohols. youtube.com | 4-Phenyl-2-pentenal |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Good yields, stops at the aldehyde. vanderbilt.edu | 4-Phenyl-2-pentenal |

| Pyridinium Dichromate (PDC) | CH₂Cl₂, Room Temperature | Selective for aldehyde formation in CH₂Cl₂. vanderbilt.edu | 4-Phenyl-2-pentenal |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to Room Temperature | Practical and high-yielding for α,β-unsaturated aldehydes. organic-chemistry.org | 4-Phenyl-2-pentenal |

| DDQ (catalytic) / Mn(OAc)₃ | Solvent (e.g., Dichloromethane), Room Temperature | Fast, highly chemoselective for allylic alcohols. nih.gov | 4-Phenyl-2-pentenal |

Esterification and Etherification Protocols

The hydroxyl group of this compound can undergo standard esterification and etherification reactions.

Esterification : This process involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. Acid catalysts, like sulfuric acid or p-toluenesulfonic acid, are often employed in Fischer esterification with carboxylic acids to accelerate the reaction. researchgate.net Alternatively, the reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine proceeds readily at cooler temperatures to yield the corresponding ester.

Etherification : The Williamson ether synthesis is a common method for preparing ethers from alcohols. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This is followed by the addition of a primary alkyl halide (e.g., methyl iodide or ethyl bromide), which undergoes a nucleophilic substitution reaction (Sₙ2) with the alkoxide to form the ether.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. libretexts.org This reaction does not affect the configuration of the stereocenter. libretexts.orgpressbooks.pub

Once the tosylate group is installed, it can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, Br⁻, N₃⁻) via an Sₙ2 mechanism. A key stereochemical outcome of this reaction is the inversion of configuration at the carbon center, a phenomenon known as the Walden inversion. pressbooks.publibretexts.org This two-step sequence provides a reliable method for introducing new functional groups at the C1 position with predictable stereochemistry. pressbooks.pub

Aromatic Ring Functionalization and Derivatization

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

The substituent already present on the benzene (B151609) ring dictates the position of subsequent substitutions. The (pentenyl)methanol group attached to the ring is an alkyl group, which is an activating substituent. wikipedia.org Activating groups increase the rate of reaction by donating electron density to the ring, thereby stabilizing the carbocation intermediate. wikipedia.org Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. uci.edu

Directing Effects in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | ortho- and para-bromo/chloro derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acylated derivatives |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkylated derivatives |

Directed Aromatic Functionalization Approaches

While traditional EAS reactions are governed by the inherent directing effects of substituents, modern synthetic chemistry offers more sophisticated methods for achieving high regioselectivity. These are known as directed aromatic functionalization or C-H activation strategies.

One of the most powerful methods is Directed ortho-Metalation (DoM) . nih.gov This strategy employs a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to an organometallic base (typically an alkyllithium reagent), which then selectively removes a proton from the adjacent ortho position. This generates a stabilized aryl-metal intermediate that can be trapped by various electrophiles, leading exclusively to ortho-substituted products. nih.gov For a molecule like this compound, the native hydroxyl group is too far from the ring to act as an effective DMG. However, the alcohol could be derivatized into a more suitable directing group, enabling this highly regioselective functionalization pathway.

Another advanced approach is the Catellani reaction , which utilizes palladium and norbornene catalysis to achieve the selective functionalization of both the ortho and ipso positions of aryl halides. researchgate.net This methodology allows for the sequential and highly controlled construction of polysubstituted aromatic compounds from simple precursors. researchgate.net

Cascade and Multi-Component Reactions Incorporating this compound

Cascade and multi-component reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures from simple precursors in a single operation. While specific literature detailing the use of this compound in such transformations is limited, its structural motifs—an allylic alcohol and a phenyl group—suggest its potential as a valuable substrate in a variety of powerful reaction sequences. The interplay between the hydroxyl group, the carbon-carbon double bond, and the aromatic ring opens avenues for its participation in catalyzed cascade events.

One plausible cascade pathway for this compound involves an initial palladium-catalyzed allylic substitution, followed by an intramolecular cyclization. In such a scenario, the alcohol could be converted in situ into a better leaving group, facilitating the formation of a π-allyl palladium complex. Subsequent attack by a nucleophile, either externally supplied in a multi-component fashion or as part of the initial substrate in an intramolecular variant, would lead to a new carbon-carbon or carbon-heteroatom bond. The phenyl group can play a crucial role in directing the regioselectivity of the nucleophilic attack and can also participate in subsequent cyclization steps, such as a Friedel-Crafts-type reaction, to form polycyclic structures.

Multi-component reactions involving allylic alcohols, aldehydes, and amines (an aza-Baylis-Hillman type reaction) could potentially incorporate this compound. In a nickel-catalyzed multicomponent coupling, for instance, an in situ-formed imine from an aldehyde and an amide could couple with the alkene of this compound to generate complex allylic amines.

Furthermore, this compound could be a precursor in cascade reactions initiated by oxidation. For instance, a tandem oxidation/halogenation sequence under Moffatt-Swern conditions could convert the allylic alcohol into a halogenated unsaturated ketone. organic-chemistry.orgacs.org The electronic nature of the phenyl group would influence the outcome of such a reaction. organic-chemistry.orgacs.org

The following table outlines potential multi-component reactions where this compound could serve as a key building block, based on established reactivity patterns of similar allylic alcohols.

Table 1: Potential Cascade and Multi-Component Reactions of this compound

| Reaction Type | Potential Reactants | Expected Product Class | Catalyst/Reagent |

|---|---|---|---|

| Allylic Alkylation/Cyclization | Nucleophile (e.g., malonate), this compound | Substituted carbocycles or heterocycles | Palladium catalyst |

| Aza-Baylis-Hillman Reaction | Aldehyde, Amine, this compound | Complex allylic amines | Nickel/Lewis acid catalyst |

| Oxidation/Halogenation Cascade | Oxalyl chloride/DMSO | α-Halo-α,β-unsaturated ketones | Moffatt-Swern conditions |

Chemo- and Regioselectivity in Complex Reaction Environments

The chemical behavior of this compound in complex reaction environments is dictated by the selective reactivity of its functional groups. The presence of a hydroxyl group, a carbon-carbon double bond, and a phenyl ring offers multiple sites for reaction, making chemo- and regioselectivity critical considerations in synthesis design.

Chemoselectivity: In reactions involving multiple electrophilic or nucleophilic sites, selective activation of one functional group over another is paramount. For instance, in palladium-catalyzed cross-coupling reactions, the hydroxyl group of this compound can be activated to serve as a leaving group, enabling allylic substitution. This reactivity can be tuned to be chemoselective in the presence of other functionalities. The choice of catalyst and ligands is crucial in directing the reaction to the desired pathway, avoiding undesired side reactions such as oxidation of the alcohol or reactions involving the aromatic ring.

Regioselectivity: The regiochemical outcome of reactions involving the allylic system of this compound is a key challenge. In palladium-catalyzed allylic substitutions, the nucleophile can attack at either the first or the third carbon of the allylic system (C1 or C3). The regioselectivity is influenced by several factors, including the nature of the palladium catalyst, the ligands employed, the nucleophile, and the solvent. The phenyl group at the C4 position can exert a significant steric and electronic influence, potentially directing the incoming nucleophile to the less hindered C1 position. Ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions is a well-established strategy to control the position of the incoming group. semanticscholar.orgnih.gov

In intramolecular cyclizations, the regioselectivity is often governed by the length of the tether connecting the nucleophilic and electrophilic centers, as well as the stability of the resulting ring system. For this compound derivatives, intramolecular cyclization could involve the phenyl ring acting as a nucleophile in a Friedel-Crafts-type reaction, leading to the formation of indene (B144670) derivatives. acs.org The position of cyclization on the aromatic ring would be directed by the electronic nature of any substituents present.

The following table summarizes the key factors influencing selectivity in reactions of this compound.

Table 2: Factors Influencing Chemo- and Regioselectivity

| Selectivity Type | Influencing Factors | Potential Outcomes for this compound |

|---|---|---|

| Chemoselectivity | Catalyst choice, Protecting groups, Reaction conditions (temperature, solvent) | Selective activation of the allylic alcohol over the phenyl ring or vice versa. |

| Regioselectivity | Ligands in metal catalysis, Steric hindrance from the phenyl group, Electronic effects of substituents, Nature of the nucleophile | Controlled C1 vs. C3 attack in allylic substitutions. Control over the position of intramolecular cyclization. |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 2 Pentene 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For 4-Phenyl-2-pentene-1-ol, with its stereocenter at the carbon bearing the phenyl group and the potential for E/Z isomerism at the double bond, advanced NMR methods are indispensable for a complete structural assignment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound and for determining its relative stereochemistry.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the proton on C4 and the protons on C5 and C3, as well as between the protons on C2 and C3, and the proton on C1 and C2. This allows for the tracing of the proton-proton connectivity throughout the pentene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. This is particularly valuable for determining stereochemistry. For instance, in one stereoisomer of this compound, a NOESY cross-peak might be observed between the proton on C4 and one of the protons on C1, indicating their spatial closeness and helping to define the relative configuration of the stereocenter and the geometry of the double bond. The absence or presence of such cross-peaks is instrumental in distinguishing between different diastereomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu For this compound, this would provide a direct link between the proton and carbon signals for each of the CH, CH₂, and CH₃ groups in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, HMBC correlations would be expected from the methyl protons at C5 to the stereogenic carbon C4 and the olefinic carbon C3. Protons of the phenyl group would show correlations to the quaternary ipso-carbon and the ortho-carbons of the phenyl ring, as well as to C4.

A hypothetical table of expected 2D NMR correlations for a specific stereoisomer of this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) | NOESY Correlations (indicative of stereochemistry) |

| H1 (CH₂OH) | H2 | C1 | C2, C3 | H2, H3 (depending on conformation) |

| H2 (=CH) | H1, H3 | C2 | C1, C3, C4 | H1, H4 (depending on E/Z isomerism) |

| H3 (=CH) | H2, H4 | C3 | C1, C2, C4, C5 | H1, H5 (depending on E/Z isomerism) |

| H4 (CH-Ph) | H3, H5 | C4 | C2, C3, C5, Cipso, Cortho | H2, Phenyl Protons |

| H5 (CH₃) | H4 | C5 | C3, C4 | H3, Phenyl Protons |

| Phenyl Protons | Phenyl Protons | Phenyl Carbons | C4, Cipso, Cortho, Cmeta | H4, H5 |

The flexibility of the single bonds in this compound allows for the existence of multiple conformations in solution. Variable Temperature (VT) NMR is a technique used to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.

At low temperatures, the rate of interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers. This can provide valuable information about the relative energies of different conformations and the energy barriers to rotation around single bonds. For example, cooling a sample of this compound might lead to the broadening and eventual splitting of certain NMR signals, indicating the "freezing out" of distinct rotational isomers (rotamers).

Dynamic NMR (DNMR) is the study of the effects of chemical exchange processes on NMR spectra. In the context of this compound, DNMR could be employed to investigate restricted rotation around the C4-phenyl bond. The steric hindrance between the phenyl group and the pentene backbone might lead to a significant energy barrier for this rotation.

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the restricted rotation. semanticscholar.org For instance, at low temperatures, the ortho protons of the phenyl group might become diastereotopic and show separate signals, which would coalesce into a single signal as the temperature is raised and the rate of rotation increases.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₄O), which has a calculated exact mass of 162.1045 g/mol . This precise mass measurement is crucial for distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing detailed structural information.

For this compound, the fragmentation pathways would likely be initiated by ionization of the alcohol's lone pair electrons or the π-electrons of the phenyl ring or the double bond. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.

A plausible fragmentation pathway for this compound is outlined in the table below:

| Precursor Ion (m/z) | Fragmentation Process | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment Ion |

| 162 | Loss of water | 144 | H₂O | C₁₁H₁₂⁺ |

| 162 | Alpha-cleavage (loss of CH₂OH radical) | 131 | •CH₂OH | [C₁₀H₁₁]⁺ |

| 162 | Cleavage of the C4-phenyl bond | 85 | •C₆H₅ | [C₅H₉O]⁺ |

| 162 | Cleavage of the C3-C4 bond | 105 | •C₄H₇O | [C₇H₇]⁺ (Tropylium ion) |

| 144 | Rearrangement and loss of a methyl radical | 129 | •CH₃ | [C₁₀H₉]⁺ |

The analysis of these fragmentation patterns in the MS/MS spectrum provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the presence of specific functional groups.

Ionization Techniques and Their Influence on Fragmentation Patterns

The mass spectrometric analysis of this compound is highly dependent on the ionization technique employed, which governs the extent of fragmentation and the resulting mass spectrum. The choice between "hard" and "soft" ionization methods determines whether the spectrum is dominated by fragment ions, providing structural information, or by the molecular ion, confirming the molecular weight.

Electron Ionization (EI): As a hard ionization technique, Electron Ionization (EI) imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns. For an allylic alcohol containing a phenyl group, such as this compound, the molecular ion peak (M+) is typically weak or even absent. The fragmentation is directed by the functional groups present: the hydroxyl group, the carbon-carbon double bond, and the phenyl group.

Key fragmentation pathways under EI include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. For this compound, this would involve the loss of the ·CH₂OH radical, though less favored for primary alcohols compared to the loss of larger alkyl groups in secondary or tertiary alcohols.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, leading to a prominent [M-18]⁺ ion.

Benzylic Cleavage: The bond between C4 and C5 is susceptible to cleavage, leading to the formation of a stable secondary benzylic carbocation.

Formation of Tropylium (B1234903) Ion: A characteristic fragmentation for compounds containing a benzyl (B1604629) moiety involves rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of an Alkyl Radical: Cleavage of the C3-C4 bond can result in the loss of a methyl radical (·CH₃, 15 Da) or an ethyl radical following rearrangement.

Chemical Ionization (CI): In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation. In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer. This process generates a protonated molecule, [M+H]⁺, which is often the most abundant ion in the spectrum (the base peak). The increased stability of this even-electron ion minimizes further fragmentation, making CI an excellent method for determining the molecular weight of the compound. Some fragmentation, such as the loss of water from the [M+H]⁺ ion, may still be observed, typically yielding an [M+H-H₂O]⁺ fragment.

Below is a table summarizing the probable key fragment ions of this compound under different ionization techniques.

| Ionization Technique | Key Ion | Probable Structure/Formation |

| Electron Ionization (EI) | [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water | |

| [C₇H₇]⁺ | Tropylium ion | |

| [M-CH₃]⁺ | Loss of a methyl radical | |

| [M-C₂H₅]⁺ | Loss of an ethyl radical | |

| Chemical Ionization (CI) | [M+H]⁺ | Protonated Molecule |

| [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of this compound by identifying its key functional groups and characterizing its chemical bonds.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, phenyl, and alkene moieties.

O-H and C-O Vibrations: The hydroxyl group gives rise to a strong and typically broad absorption band in the IR spectrum corresponding to the O-H stretching vibration, generally found between 3200 and 3600 cm⁻¹. nih.govnih.gov The broadness of this peak is a result of intermolecular hydrogen bonding in the condensed phase. A strong C-O stretching vibration is also expected in the 1050-1085 cm⁻¹ region for a primary allylic alcohol. nih.gov

C-H Vibrations: The molecule contains C-H bonds on both sp² (aromatic and vinylic) and sp³ (aliphatic) hybridized carbon atoms. The sp² C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the sp³ C-H stretching vibrations are found just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). researchgate.netresearchgate.net

C=C Vibrations: The carbon-carbon double bond of the pentene chain gives rise to a C=C stretching absorption of weak to medium intensity in the 1640-1670 cm⁻¹ region. The phenyl group produces characteristic C=C stretching vibrations within the aromatic ring, which are observed as a pair of bands, often of variable intensity, around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Aromatic Overtones and Bending: Weak overtone and combination bands for the aromatic ring are typically observed in the 1660-2000 cm⁻¹ region. Strong absorptions due to C-H out-of-plane bending in the 680-860 cm⁻¹ range can be indicative of the substitution pattern on the benzene (B151609) ring.

The following table details the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp²) | Aromatic/Alkene | 3010 - 3100 | Medium to Weak |

| C-H Stretch (sp³) | Alkane | 2850 - 3000 | Medium to Strong |

| C=C Stretch | Alkene | 1640 - 1670 | Weak to Medium |

| C=C Stretch | Aromatic | ~1600 and ~1475 | Medium, Variable |

| C-O Stretch | Primary Alcohol | 1050 - 1085 | Strong |

Vibrational spectroscopy is particularly sensitive to the conformational state of flexible molecules like this compound. Rotation around the C-C and C-O single bonds can lead to the existence of multiple conformational isomers (rotamers) in equilibrium, which may be distinguishable by IR and Raman spectroscopy. mdpi.com

The O-H stretching frequency is a sensitive probe for conformational changes, especially when intramolecular hydrogen bonding is possible. In certain conformations of this compound, the hydroxyl proton can form a weak intramolecular hydrogen bond with the π-electron clouds of either the C=C double bond or the phenyl ring. Such an interaction typically results in a red-shift (a shift to lower frequency) of the O-H stretching band and a narrowing of the band shape compared to the broad band from intermolecular hydrogen bonding.

Distinguishing between intramolecular and intermolecular hydrogen bonding can be achieved through dilution studies using a non-polar solvent. quora.comresearchgate.net As the concentration of the alcohol is decreased, intermolecular hydrogen bonds are disrupted, leading to a decrease in the intensity of the broad, lower-frequency O-H band and the appearance or increase in intensity of a sharper "free" O-H band at a higher frequency (around 3600 cm⁻¹). quora.com The position of an O-H band involved in intramolecular hydrogen bonding, however, will remain unchanged upon dilution. researchgate.net Therefore, careful analysis of the O-H stretching region under varying concentrations can provide insight into the conformational preferences of this compound.

X-ray Crystallography of Key Derivatives and Co-crystals

As this compound is a liquid at ambient temperature, X-ray crystallography studies require the formation of a suitable crystalline derivative or a co-crystal. This technique provides definitive information about the three-dimensional molecular structure, bond lengths, bond angles, and the arrangement of molecules in the solid state.

The process of single crystal structure determination begins with the synthesis of a suitable crystalline derivative of this compound, for example, through esterification of the hydroxyl group with a carboxylic acid that promotes crystallization. A high-quality single crystal is then selected and mounted on a diffractometer.

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice). For derivatives of aromatic alcohols, crystal systems such as monoclinic or orthorhombic are common. The electron density map is then solved and refined to yield the precise atomic coordinates of the molecule.

The analysis of the crystal structure reveals how molecules of the this compound derivative are arranged and the nature of the intermolecular forces that stabilize the crystal lattice.

Hydrogen Bonding: For derivatives where the hydroxyl group is present or in co-crystals with hydrogen bond acceptors, O-H···O or O-H···N hydrogen bonds are typically the most significant intermolecular interaction, governing the primary supramolecular structure. These strong interactions often lead to the formation of predictable motifs such as dimers or chains. mdpi.com

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent aromatic rings. These interactions, where the rings are arranged in a parallel or offset face-to-face manner, contribute significantly to the crystal packing and stability.

C-H···π Interactions: Weak hydrogen bonds between C-H groups (either aliphatic or aromatic) and the π-electron system of the phenyl ring are also commonly observed. docbrown.info These interactions play a crucial role in the three-dimensional organization of the molecules.

Van der Waals Forces: Dispersive van der Waals forces are ubiquitous and provide a general cohesive energy to the crystal lattice, filling the space between molecules not involved in more specific interactions.

Theoretical and Computational Chemistry Studies of 4 Phenyl 2 Pentene 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-Phenyl-2-pentene-1-ol.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound Calculated using the B3LYP functional with a 6-31G(d) basis set.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -540.12345 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 0.55 |

| HOMO-LUMO Gap (eV) | 6.76 |

| Dipole Moment (Debye) | 1.85 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energy calculations.

For this compound, high-accuracy ab initio calculations are particularly useful for determining the precise relative energies of different stereoisomers or conformers. By performing single-point energy calculations on geometries previously optimized with a less expensive method like DFT, researchers can obtain a more reliable energetic ordering of the molecule's various forms. This is critical for understanding the thermodynamic stability and potential equilibrium populations of different rotational isomers (rotamers).

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound Calculated at the CCSD(T)/aug-cc-pVTZ level on DFT-optimized geometries.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer A (Global Minimum) | 0.00 |

| Conformer B | 1.15 |

| Conformer C | 2.34 |

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers. DFT-based methods can often predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. sibran.ru This analysis is crucial for assigning specific vibrational modes to observed spectral bands.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| OH | 1.98 | 2.10 |

| H1 (CH₂OH) | 4.15 | 4.25 |

| H2 (=CH-) | 5.62 | 5.70 |

| H3 (=CH-) | 5.78 | 5.85 |

| H4 (CH-Ph) | 3.45 | 3.52 |

| Phenyl H (ortho) | 7.30 | 7.35 |

| Phenyl H (meta) | 7.22 | 7.28 |

| Phenyl H (para) | 7.15 | 7.20 |

Conformational Analysis through Computational Methods

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as dihedral angles. q-chem.com For this compound, key dihedral angles include the rotation around the C3-C4 bond (connecting the double bond to the chiral center) and the C4-C(phenyl) bond.

In a "relaxed" PES scan, the chosen dihedral angle is fixed at various values (e.g., in 10-degree increments), while all other geometric parameters are allowed to relax to their minimum energy arrangement. uni-muenchen.deresearchgate.net Plotting the resulting energy against the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This provides a detailed map of the rotational energy landscape and the barriers to internal rotation.